

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (5-methoxy-2-nitrophenyl)carbamate*

Cat. No.: *B153054*

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**

This technical guide provides a comprehensive overview of **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its structure, properties, synthesis, and applications.

Chemical Structure and Identifiers

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is an aromatic nitro compound featuring a Boc-protected amine and a methoxy substituent on the phenyl ring. The spatial arrangement of these functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	185428-55-1 [1]
IUPAC Name	tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate
Molecular Formula	C12H16N2O5 [1]
Synonyms	2-(Boc-amino)-4-methoxy-1-nitrobenzene, (5-Methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester [1]
InChIKey	IGYXAKCOMRSREX-UHFFFAOYSA-N [1]

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)--INVALID-LINK--[O-] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The following table summarizes its key quantitative data.

Table 2: Physicochemical Data

Property	Value
Molecular Weight	268.27 g/mol [1]
Exact Mass	268.10592162 Da [1]
Appearance	Not specified in provided results
Melting Point	Not specified in provided results
Boiling Point	Not specified in provided results

| Solubility | Not specified in provided results |

Note: Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** were not available in the consulted resources.

Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Synthesis Protocol

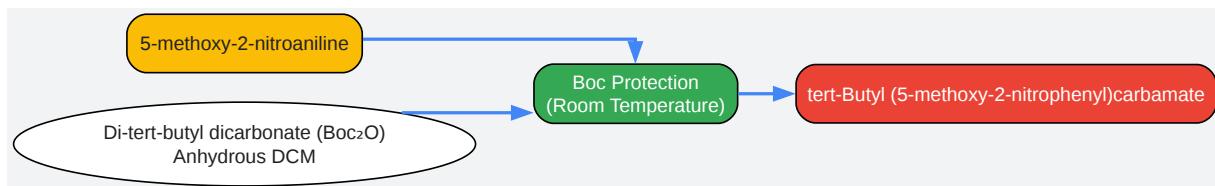
This compound is typically synthesized via the protection of the amino group of the corresponding aniline with a tert-butoxycarbonyl (Boc) group. A general procedure involves the reaction of 5-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). While a specific paper detailing this exact transformation was not found, a related synthesis starting from 4-fluoro-2-methoxy-5-nitroaniline involves an acylation step to introduce the Boc group^{[2][3]}.

Experimental Protocol: Synthesis via Boc-Protection

Objective: To synthesize **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate** from 5-methoxy-2-nitroaniline.

Materials:

- 5-methoxy-2-nitroaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)


Equipment:

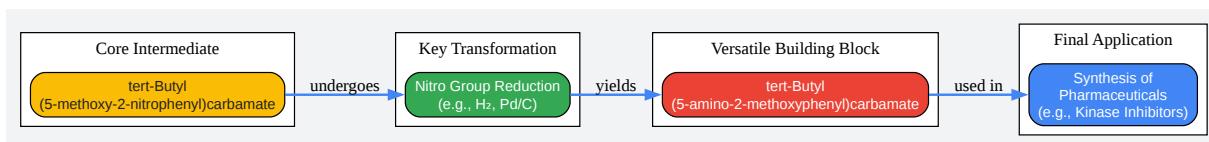
- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)

- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-methoxy-2-nitroaniline (1.0 equivalent) in anhydrous DCM.
- Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution. If desired, a catalytic amount of DMAP (0.1 equivalents) can be added to accelerate the reaction.
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aniline.
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO_3 solution and brine.
- Drying and Concentration: Dry the organic phase over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Final Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

[Click to download full resolution via product page](#)


Figure 1. Synthesis workflow for **tert-Butyl (5-methoxy-2-nitrophenyl)carbamate**.

Applications in Research and Development

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate serves primarily as a synthetic intermediate in the pharmaceutical industry[4]. Its structure contains two key functional groups that can be selectively modified.

- **Boc-Protected Amine:** The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine.
- **Nitro Group:** The nitro group can be readily reduced to an amino group, typically using catalytic hydrogenation (e.g., $H_2/Pd-C$) or reducing agents like iron (Fe) or tin(II) chloride ($SnCl_2$).

This dual functionality allows for sequential chemical transformations. The most common application involves the reduction of the nitro group to form tert-butyl (5-amino-2-methoxyphenyl)carbamate[5]. This resulting diamine precursor is a valuable building block for synthesizing heterocyclic compounds and other complex target molecules, including kinase inhibitors for cancer therapy.

[Click to download full resolution via product page](#)

Figure 2. Role as an intermediate in pharmaceutical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl (5-methoxy-2-nitrophenyl)carbamate [myskinrecipes.com]
- 5. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [tert-Butyl (5-methoxy-2-nitrophenyl)carbamate structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153054#tert-butyl-5-methoxy-2-nitrophenyl-carbamate-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com